molecular formula C11H20O B13557346 2-(Pent-4-en-1-yl)cyclohexan-1-ol

2-(Pent-4-en-1-yl)cyclohexan-1-ol

Cat. No.: B13557346
M. Wt: 168.28 g/mol
InChI Key: YVFTZELTJGOARV-UHFFFAOYSA-N
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Description

2-(Pent-4-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is a cyclohexanol derivative with a pentenyl side chain, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol . Another method includes the hydrogenation of 2-(Pent-4-en-1-yl)cyclohexanone using a suitable catalyst like palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-(Pent-4-en-1-yl)cyclohexanone, is subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pent-4-en-1-yl)cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pentenyl side chain and hydroxyl group make it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-pent-4-enylcyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,10-12H,1,3-9H2

InChI Key

YVFTZELTJGOARV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCCCC1O

Origin of Product

United States

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